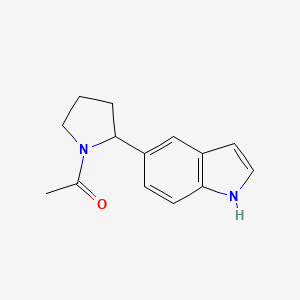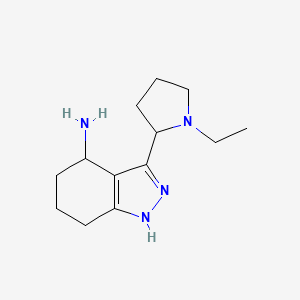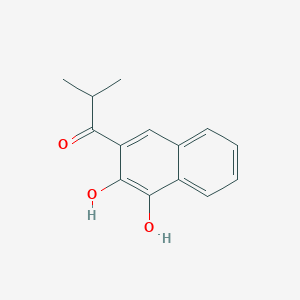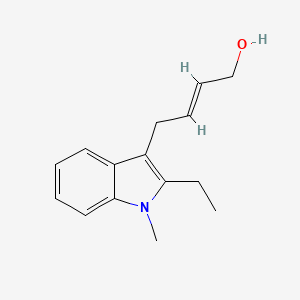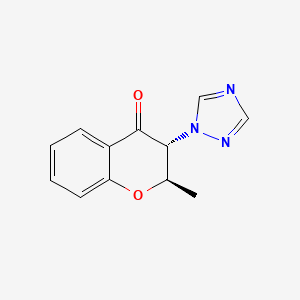![molecular formula C13H11NO3 B11878255 4,5-Dimethoxyfuro[2,3-B]quinoline CAS No. 119708-35-9](/img/structure/B11878255.png)
4,5-Dimethoxyfuro[2,3-B]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxyfuro[2,3-B]quinoline: is a heterocyclic aromatic compound with the molecular formula C13H11NO3 . It is a member of the furoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fused ring system consisting of a furan ring and a quinoline moiety, with methoxy groups at the 4 and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxyfuro[2,3-B]quinoline typically involves multi-component reactions. One common method is the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . Another approach involves the use of DABCO as a basic catalyst for the one-pot multi-component reaction of benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90°C under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient and commercially available catalysts, such as trityl chloride, and optimizing reaction conditions for higher yields and purity are essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethoxyfuro[2,3-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxyfuro[2,3-B]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxyfuro[2,3-B]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethoxyfuro[2,3-B]quinoline: Similar structure with methoxy groups at different positions.
4,8-Dimethoxyfuro[2,3-B]quinoline: Another furoquinoline derivative with different substitution patterns.
4-Methoxyfuro[2,3-B]quinoline: A simpler derivative with only one methoxy group.
Uniqueness
4,5-Dimethoxyfuro[2,3-B]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
119708-35-9 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4,5-dimethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO3/c1-15-10-5-3-4-9-11(10)12(16-2)8-6-7-17-13(8)14-9/h3-7H,1-2H3 |
InChI-Schlüssel |
MLCQEJCKKBNPAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=C3C=COC3=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)

![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)
